(4-Bromo-3-fluorophenyl)(2-methyl-1-piperazinyl)methanone Hydrochloride
Description
“(4-Bromo-3-fluorophenyl)(2-methyl-1-piperazinyl)methanone Hydrochloride” is a synthetic organic compound featuring a substituted phenyl group linked to a 2-methylpiperazine moiety via a ketone bridge, with a hydrochloride counterion enhancing its stability and solubility. The bromo and fluoro substituents on the aromatic ring contribute to its electronic and steric properties, which are critical for its interactions in biological or material systems.
Properties
Molecular Formula |
C12H15BrClFN2O |
|---|---|
Molecular Weight |
337.61 g/mol |
IUPAC Name |
(4-bromo-3-fluorophenyl)-(2-methylpiperazin-1-yl)methanone;hydrochloride |
InChI |
InChI=1S/C12H14BrFN2O.ClH/c1-8-7-15-4-5-16(8)12(17)9-2-3-10(13)11(14)6-9;/h2-3,6,8,15H,4-5,7H2,1H3;1H |
InChI Key |
KJGUOAVBWKXYBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1C(=O)C2=CC(=C(C=C2)Br)F.Cl |
Origin of Product |
United States |
Preparation Methods
Bromination of 3-Fluorophenol Derivatives
The initial step involves the selective bromination of 3-fluorophenol derivatives. This process employs electrophilic aromatic substitution, typically using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the para-position relative to the hydroxyl group. The reaction conditions favor regioselectivity and minimize polybromination.
- Bromination with NBS in the presence of a radical initiator (e.g., AIBN) at 20-50°C.
- Use of polar solvents like acetonitrile or DMF to facilitate electrophilic substitution.
- Purification via recrystallization or chromatography.
Note: The brominated intermediate, 4-bromo-3-fluorophenol , is a critical precursor for subsequent cross-coupling reactions.
Cross-Coupling to Form the Aromatic Core
The brominated phenol derivative undergoes Suzuki-Miyaura coupling with boronic acids or esters to attach the phenyl ring bearing the fluorine and bromine substituents. This palladium-catalyzed process is highly efficient for forming C-C bonds.
- Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.
- Reagents: Potassium carbonate as base.
- Solvent: Dioxane or DMF.
- Temperature: 80-100°C.
- Atmosphere: Nitrogen or argon.
This step yields the core aromatic structure, 4-bromo-3-fluorophenyl , suitable for further functionalization.
Formation of the Piperazine Derivative
Nucleophilic Substitution with 2-Methylpiperazine
The key step involves nucleophilic substitution of the bromine atom with 2-methylpiperazine. This is achieved via nucleophilic aromatic substitution (SNAr) or via palladium-catalyzed amination, depending on the specific pathway.
- Reflux in polar aprotic solvents such as DMF or DMSO.
- Use of bases like potassium carbonate or triethylamine.
- Elevated temperatures (~80-120°C) to facilitate substitution.
This step produces (4-bromo-3-fluorophenyl)(2-methyl-1-piperazinyl) intermediates.
Acylation to Form the Methanone
Formation of the Methanone Linkage
The final step involves acylation of the piperazine nitrogen with a suitable acyl chloride or anhydride derived from methyl-1,2-dioxaborolane or related reagents, forming the methanone linkage.
- Reacting the piperazine derivative with an acyl chloride (e.g., benzoyl chloride) in the presence of a base such as triethylamine.
- Solvent: Dichloromethane or ethyl acetate.
- Reaction temperature: 0-25°C, with stirring under inert atmosphere.
- The reaction proceeds via nucleophilic attack on the acyl chloride, forming the ketone linkage.
Purification and Salt Formation
The crude product is purified via column chromatography, typically using a petroleum ether/ethyl acetate gradient. The free base is then converted to the hydrochloride salt by treatment with gaseous or ethereal HCl, ensuring stability and solubility suitable for pharmaceutical applications.
Supporting Research Findings and Data
Notes on Methodology and Optimization
- Selectivity: Bromination is regioselective when controlled with temperature and reagent equivalents.
- Catalyst Choice: Palladium catalysts such as Pd(PPh₃)₄ are preferred for cross-coupling due to high efficiency and functional group tolerance.
- Reaction Environment: Inert atmospheres (nitrogen or argon) are crucial to prevent oxidation or side reactions.
- Purification: Chromatography and recrystallization are standard for obtaining high purity intermediates.
- Salt Formation: Converting to hydrochloride enhances compound stability and bioavailability.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-fluorophenyl)(2-methyl-1-piperazinyl)methanone Hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form various derivatives.
Coupling Reactions: The piperazine moiety can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Catalysts: For coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce more complex piperazine-containing compounds.
Scientific Research Applications
(4-Bromo-3-fluorophenyl)(2-methyl-1-piperazinyl)methanone Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Bromo-3-fluorophenyl)(2-methyl-1-piperazinyl)methanone Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Differences :
| Feature | Target Compound | Imp. B(EP) | Imp. C(EP) |
|---|---|---|---|
| Aromatic Substituents | 4-Bromo-3-fluoro | 3,5-Di-iodo + ethylaminoethoxy | 3-Iodo + diethylaminoethoxy |
| Heterocyclic Core | 2-Methylpiperazinyl | 2-Butylbenzofuran | 2-Butylbenzofuran |
| Halogenation | Bromo + Fluoro (smaller halogens) | Iodo (bulkier, polarizable) | Iodo |
| Solubilizing Groups | Hydrochloride counterion | Hydrochloride + ethylaminoethoxy | Hydrochloride + diethylaminoethoxy |
Implications of Structural Variations :
B/C, which have stronger electron-withdrawing but sterically demanding properties . The 2-methylpiperazine core may improve solubility in polar solvents compared to the lipophilic butylbenzofuran in Imp. B/C, which could affect bioavailability .
Biological Interactions: Piperazine derivatives are known to interact with neurotransmitter receptors (e.g., serotonin, dopamine). The methyl group on the piperazine ring in the target compound may modulate receptor affinity compared to the ethylamino/diethylamino groups in Imp. B/C, which introduce bulkier and more basic side chains . B/C .
Stability and Synthesis :
- Fluorine’s small size and strong C-F bond may improve metabolic stability relative to the C-I bonds in Imp. B/C, which are prone to dehalogenation .
- The hydrochloride salt form in all three compounds enhances crystallinity and shelf-life compared to free bases.
Research Findings and Data Gaps
While direct pharmacological data for “(4-Bromo-3-fluorophenyl)(2-methyl-1-piperazinyl)methanone Hydrochloride” are absent in the provided evidence, inferences can be drawn from structural analogues:
- Solubility : Piperazine derivatives generally exhibit higher aqueous solubility than benzofuran-based compounds due to their amine functionality, as seen in Imp. B/C .
- Receptor Binding : Substitution patterns on the phenyl ring (e.g., bromo/fluoro vs. iodo) influence binding to hydrophobic pockets in target proteins, with smaller halogens favoring tighter fits .
Biological Activity
The compound (4-Bromo-3-fluorophenyl)(2-methyl-1-piperazinyl)methanone Hydrochloride is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of (4-Bromo-3-fluorophenyl)(2-methyl-1-piperazinyl)methanone Hydrochloride can be represented as follows:
- IUPAC Name : (4-Bromo-3-fluorophenyl)(2-methyl-1-piperazinyl)methanone hydrochloride
- Molecular Formula : C13H15BrClF2N2O
- Molecular Weight : 335.63 g/mol
This compound features a brominated and fluorinated phenyl group, which may enhance its biological activity through increased lipophilicity and potential interactions with biological targets.
Research indicates that compounds similar to (4-Bromo-3-fluorophenyl)(2-methyl-1-piperazinyl)methanone Hydrochloride can exhibit various biological activities, including:
- Antidepressant Effects : Piperazine derivatives have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.
- Antitumor Activity : Some studies suggest that piperazine-containing compounds can inhibit tumor cell proliferation by inducing apoptosis or disrupting cell cycle progression.
Case Studies
- Antidepressant Activity :
- Anticancer Effects :
Comparative Biological Activity Table
Recent Advances
Recent studies have focused on optimizing the synthesis of piperazine derivatives to enhance their biological activity. For instance, modifications at the phenyl ring or piperazine nitrogen have been shown to significantly alter pharmacological profiles, leading to improved efficacy against specific targets .
Toxicological Studies
Toxicological assessments are crucial for evaluating the safety profile of (4-Bromo-3-fluorophenyl)(2-methyl-1-piperazinyl)methanone Hydrochloride. Preliminary studies indicate a favorable safety margin in animal models, although further investigations are necessary to fully understand its toxicity mechanisms .
Q & A
Basic: What are the recommended analytical techniques for confirming the purity and structural integrity of this compound?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Adjust mobile phase gradients (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve impurities .
- Nuclear Magnetic Resonance (NMR): Perform , , and -NMR in deuterated DMSO or CDCl₃ to verify substituent positions (e.g., bromo and fluoro groups on the phenyl ring, piperazine methyl group). Compare peaks to reference spectra of analogous bromo-fluorophenyl derivatives .
- Mass Spectrometry (MS): Use ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]⁺ ~385-390 Da).
Advanced: How can researchers address contradictions in biological activity data observed across in vitro assays?
Methodological Answer:
- Orthogonal Assay Validation: Cross-validate results using multiple assay formats (e.g., fluorescence-based vs. radiometric enzyme inhibition assays) to rule out interference from the compound’s fluorophenyl group .
- Solubility Optimization: Pre-dissolve the compound in DMSO (≤0.1% final concentration) with sonication to avoid aggregation artifacts. Monitor solubility in assay buffers using dynamic light scattering .
- Metabolite Screening: Perform LC-MS to detect degradation products (e.g., hydrolysis of the methanone group) that may alter activity .
Basic: What synthetic routes are feasible for preparing this compound?
Methodological Answer:
- Acylation of Piperazine: React 4-bromo-3-fluorobenzoic acid with thionyl chloride to form the acid chloride, then couple with 2-methylpiperazine in anhydrous dichloromethane. Isolate the free base via extraction, followed by hydrochloride salt formation using HCl gas .
- Quality Control: Monitor reaction progress by TLC (silica gel, ethyl acetate/hexane 1:1). Purify intermediates via recrystallization (e.g., ethanol/water) to remove unreacted starting materials .
Advanced: How should experimental designs account for potential degradation of this compound during long-term stability studies?
Methodological Answer:
- Temperature Control: Store samples at -20°C under inert atmosphere (argon) to minimize hydrolysis of the methanone group. Avoid repeated freeze-thaw cycles .
- Degradation Kinetics: Conduct accelerated stability studies (40°C/75% RH for 1 month) with periodic HPLC analysis. Calculate rate constants to predict shelf-life .
- Matrix Effects: For biological samples, add antioxidants (e.g., ascorbic acid) or protease inhibitors to stabilize the compound in complex matrices .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coat, and safety goggles. Work in a fume hood to avoid inhalation of fine hydrochloride salt particles .
- Spill Management: Neutralize spills with sodium bicarbonate, followed by absorption using vermiculite. Dispose via hazardous waste protocols .
Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
- Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions with target receptors (e.g., serotonin or dopamine receptors). Prioritize modifications to the piperazine methyl group for improved binding .
- ADMET Prediction: Apply QSAR models in Discovery Studio to predict logP, blood-brain barrier permeability, and CYP450 inhibition. Adjust substituents (e.g., fluorophenyl vs. chlorophenyl) to reduce metabolic liability .
Basic: What are the key challenges in characterizing this compound’s crystal structure?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
